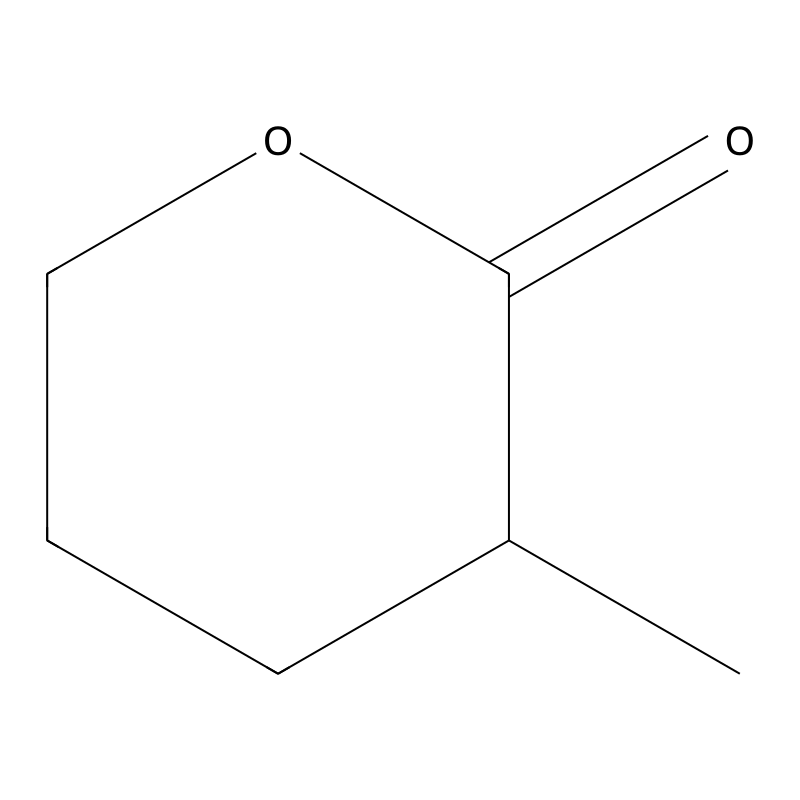3-Methyloxan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The cyclic ether and ketone functional groups in 3-Methyloxan-2-one make it a potential building block for more complex organic molecules. Researchers might investigate its use in synthesizing various organic compounds, including pharmaceuticals, natural products, and functional materials [PubChem, National Institutes of Health (.gov) - ].
Biochemistry
Material science
The cyclic structure and potential reactivity of 3-Methyloxan-2-one could be of interest in material science research. Scientists might investigate its use in the development of new polymers, resins, or other functional materials.
3-Methyloxan-2-one, also known as 3-methyl-2H-pyran-2-one, is a cyclic organic compound characterized by a six-membered ring containing both oxygen and carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 114.14 g/mol. The structure features a methyl group at the third carbon position of the oxanone ring, which influences its chemical properties and reactivity. This compound is part of the larger class of pyranones, which are known for their diverse biological activities and applications in organic synthesis.
- Oxidation: The carbonyl group can be oxidized to yield carboxylic acids or other derivatives.
- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitutions, particularly at the carbonyl carbon, allowing for the introduction of various functional groups.
Common reagents for these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions.
The synthesis of 3-methyloxan-2-one can be achieved through several methods:
- Cyclization Reactions: One common approach involves the cyclization of 3-hydroxybutyric acid derivatives under acidic conditions to form the oxanone structure.
- Condensation Reactions: Another method includes the condensation of acetylacetone with aldehydes in the presence of a base, followed by cyclization.
- Biological Synthesis: Some studies suggest that certain microorganisms can produce 3-methyloxan-2-one through metabolic pathways involving fatty acid metabolism.
Each method varies in terms of yield and purity, making optimization essential for industrial applications.
3-Methyloxan-2-one has several applications across different fields:
- Flavoring and Fragrance: It is used in food flavoring and as a fragrance component due to its pleasant odor profile.
- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds, it holds potential in drug development.
- Chemical Synthesis: Its reactivity allows it to serve as a building block in organic synthesis for more complex molecules.
Interaction studies involving 3-methyloxan-2-one typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential roles in biochemical pathways and its interactions with biological macromolecules. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with 3-methyloxan-2-one, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2H-Pyran-2-one | Basic pyranone structure | Antimicrobial activity |
| 4-Hydroxycoumarin | Contains a pyran ring | Anticoagulant properties |
| 5-Hydroxy-2(3H)-furanone | Furan ring with hydroxyl group | Antioxidant properties |
| 6-Methyl-2H-pyran-2-one | Methyl substitution on pyran ring | Potential neuroprotective effects |
Uniqueness
The uniqueness of 3-methyloxan-2-one lies in its specific methyl substitution pattern on the oxanone ring, which influences its reactivity and potential biological activities compared to simpler analogs. Its ability to participate in diverse








